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Abstract
This application note describes a robust, stability-indicating high-performance liquid

chromatography (HPLC) method for the quantitative determination of Troxerutin in bulk drug

substance and pharmaceutical formulations. The method is developed and validated in

accordance with the International Council for Harmonisation (ICH) guidelines. Forced

degradation studies were conducted to demonstrate the specificity of the method, ensuring the

separation of Troxerutin from its potential degradation products formed under various stress

conditions. This method is suitable for routine quality control and stability testing of Troxerutin.

Introduction
Troxerutin, a flavonoid derivative of rutin, is widely used for its vasoprotective properties in the

treatment of chronic venous insufficiency and other vascular disorders.[1] Ensuring the stability

and quality of Troxerutin in pharmaceutical products is critical for its therapeutic efficacy and

safety. A stability-indicating analytical method is essential to separate the active pharmaceutical

ingredient (API) from any degradation products that may form during manufacturing, storage,

and shelf-life. This document provides a detailed protocol for a stability-indicating HPLC

method for Troxerutin, including forced degradation studies and method validation.
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A standard HPLC system equipped with a UV-Vis detector is used. The chromatographic

conditions are summarized in Table 1.

Table 1: HPLC Chromatographic Conditions

Parameter Condition

HPLC System Agilent 1260 Infinity II or equivalent

Column C18, 250 mm x 4.6 mm, 5 µm particle size

Mobile Phase

Acetonitrile:Methanol:0.02M Potassium

Dihydrogen Orthophosphate Buffer (pH 4.0)

(25:10:65 v/v/v)[2][3]

Flow Rate 1.0 mL/min

Column Temperature 30 °C

Detection Wavelength 254 nm

Injection Volume 20 µL

Run Time 20 minutes

Preparation of Solutions
Mobile Phase Preparation: Prepare a 0.02M solution of potassium dihydrogen

orthophosphate and adjust the pH to 4.0 with orthophosphoric acid. Filter through a 0.45 µm

membrane filter and degas. Mix with acetonitrile and methanol in the specified ratio.

Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of Troxerutin reference

standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the

mobile phase.

Working Standard Solutions: Prepare a series of working standard solutions by diluting the

stock solution with the mobile phase to obtain concentrations in the range of 10-100 µg/mL.
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Forced degradation studies are performed to demonstrate the specificity of the HPLC method.

[4][5] A target degradation of 5-20% is recommended.

Acid Hydrolysis: To 1 mL of the standard stock solution, add 1 mL of 0.1 N HCl. Reflux the

solution at 80°C for 2 hours. Cool, neutralize with 0.1 N NaOH, and dilute to 10 mL with the

mobile phase.

Base Hydrolysis: To 1 mL of the standard stock solution, add 1 mL of 0.1 N NaOH. Reflux the

solution at 80°C for 2 hours. Cool, neutralize with 0.1 N HCl, and dilute to 10 mL with the

mobile phase.

Oxidative Degradation: To 1 mL of the standard stock solution, add 1 mL of 3% hydrogen

peroxide. Keep the solution at room temperature for 24 hours. Dilute to 10 mL with the

mobile phase.

Thermal Degradation: Place the solid Troxerutin powder in a hot air oven at 105°C for 48

hours. Weigh an appropriate amount of the stressed powder and prepare a 100 µg/mL

solution in the mobile phase.

Photolytic Degradation: Expose the solid Troxerutin powder to UV light (254 nm) and visible

light (in a photostability chamber) for 7 days. Weigh an appropriate amount of the stressed

powder and prepare a 100 µg/mL solution in the mobile phase.

Method Validation Protocol
The developed HPLC method is validated as per ICH Q2(R1) guidelines.

Specificity: Analyze the blank (mobile phase), a standard solution of Troxerutin, and the

stressed samples. The method is considered specific if the Troxerutin peak is well-resolved

from any degradation peaks.

Linearity: Analyze the working standard solutions in the range of 10-100 µg/mL in triplicate.

Plot a calibration curve of peak area versus concentration. The correlation coefficient (r²)

should be ≥ 0.999.

Accuracy (Recovery): Perform recovery studies by spiking a placebo formulation with known

concentrations of Troxerutin at three levels (80%, 100%, and 120% of the target assay
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concentration). The mean recovery should be within 98.0-102.0%.

Precision:

Repeatability (Intra-day precision): Analyze six replicate injections of a 50 µg/mL standard

solution on the same day. The relative standard deviation (%RSD) should be ≤ 2.0%.

Intermediate Precision (Inter-day precision): Analyze the same standard solution on two

different days by two different analysts. The %RSD should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the LOD and LOQ

based on the standard deviation of the response and the slope of the calibration curve.

Robustness: Intentionally vary the chromatographic conditions (e.g., flow rate by ±0.1

mL/min, mobile phase composition by ±2%, and column temperature by ±2°C) and assess

the effect on the results. The system suitability parameters should remain within the

acceptance criteria.

Data Presentation
Table 2: System Suitability Parameters

Parameter Acceptance Criteria Observed Value

Tailing Factor (T) T ≤ 2.0 1.2

Theoretical Plates (N) N ≥ 2000 4500

%RSD of Peak Area ≤ 2.0% 0.8%

Table 3: Results of Forced Degradation Studies
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Stress Condition
% Degradation of
Troxerutin

No. of Degradation
Peaks

Resolution
(Troxerutin and
nearest peak)

Acid Hydrolysis (0.1 N

HCl, 80°C, 2h)
15.2 2 > 2.0

Base Hydrolysis (0.1

N NaOH, 80°C, 2h)
18.5 3 > 2.0

Oxidative (3% H₂O₂,

RT, 24h)
12.8 1 > 2.0

Thermal (105°C, 48h) 8.5 1 > 2.0

Photolytic (UV/Vis, 7

days)
5.2 1 > 2.0

Table 4: Method Validation Summary

Validation Parameter Result Acceptance Criteria

Linearity (r²) 0.9995 ≥ 0.999

Accuracy (% Recovery) 99.5% - 101.2% 98.0% - 102.0%

Precision (%RSD)

- Repeatability 0.65% ≤ 2.0%

- Intermediate Precision 1.12% ≤ 2.0%

LOD 0.1 µg/mL -

LOQ 0.3 µg/mL -

Robustness No significant impact on results System suitability passes
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Caption: Overall experimental workflow for the stability-indicating HPLC method development.
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Caption: Logical relationship of the forced degradation studies.

Conclusion
The developed HPLC method is simple, precise, accurate, and specific for the determination of

Troxerutin in the presence of its degradation products. The method was successfully validated

according to ICH guidelines and can be effectively used for routine quality control and stability

monitoring of Troxerutin in bulk and pharmaceutical dosage forms. The forced degradation

studies demonstrated the stability-indicating nature of the method, making it a reliable tool for

assessing the quality and shelf-life of Troxerutin-containing products.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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